4-(1H-benzimidazol-1-yl)aniline

Catalog No.
S678831
CAS No.
52708-36-8
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-benzimidazol-1-yl)aniline

CAS Number

52708-36-8

Product Name

4-(1H-benzimidazol-1-yl)aniline

IUPAC Name

4-(benzimidazol-1-yl)aniline

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2

InChI Key

DWYMPMWWYZEKLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N

Synthesis:

4-(1H-benzimidazol-1-yl)aniline can be synthesized through various methods, including the Ullmann reaction, Buchwald-Hartwig coupling, and reductive amination. These reactions involve coupling aniline with a 1-substituted benzimidazole derivative. [, ]

Potential Applications:

While the specific research applications of 4-(1H-benzimidazol-1-yl)aniline are not extensively documented, its structural features suggest potential applications in various scientific research fields:

  • Ligand Design: The molecule's combined features of aniline and benzimidazole moieties could be valuable in designing ligands for metal ions or other biomolecules. The presence of nitrogen atoms with different electronic properties can participate in coordination or hydrogen bonding interactions, potentially leading to selective binding. []
  • Material Science: The aromatic structure and presence of nitrogen atoms suggest potential applications in the development of functional materials. It could be explored for applications in organic electronics, sensors, or as a component in supramolecular assemblies. []
  • Medicinal Chemistry: The benzimidazole core is present in various FDA-approved drugs known for their diverse biological activities. 4-(1H-benzimidazol-1-yl)aniline could serve as a starting point for the development of novel therapeutic agents by exploring its potential interaction with specific biological targets. []

4-(1H-benzimidazol-1-yl)aniline is an organic compound characterized by a benzimidazole moiety linked to an aniline group. Its chemical formula is C₁₃H₁₁N₃, and it features a unique structure that allows for various interactions with biological systems. The benzimidazole ring is known for its role in medicinal chemistry due to its ability to mimic nucleotide structures, making it a valuable scaffold for drug development.

The compound is versatile in its reactivity, allowing it to participate in multiple chemical transformations. Notable reactions include:

  • Reaction with Maleic Anhydride: This leads to the formation of α,β-unsaturated carboxylic acids, which can be cyclized with hydrazine derivatives to produce pyrazole derivatives .
  • Formation of Schiff Bases: By reacting with pyrazolecarbaldehydes, 4-(1H-benzimidazol-1-yl)aniline can yield various Schiff bases, expanding its structural diversity .
  • Electrophilic Substitution: The aniline portion can undergo electrophilic aromatic substitution, introducing various substituents that can modify its biological activity.

4-(1H-benzimidazol-1-yl)aniline exhibits significant biological activity, particularly in the fields of antiviral and anticancer research. Studies have shown:

  • Antiviral Activity: Derivatives of this compound have demonstrated potential against Hepatitis C virus (HCV) and other viral infections .
  • Anticancer Properties: Research indicates that it may inhibit the growth of various cancer cell lines, including cervical carcinoma cells .

The compound's mechanism of action likely involves interactions with specific biomolecules, influencing cellular pathways and gene expression.

Several synthetic routes exist for producing 4-(1H-benzimidazol-1-yl)aniline:

  • Conventional Synthesis: A mixture of p-aminobenzoic acid and o-phenylenediamine is refluxed in phosphoric acid at high temperatures, yielding the desired compound after purification .
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and reduces synthesis time by utilizing microwave energy to facilitate the reaction between starting materials .
  • Modification of Existing Compounds: The compound can also be synthesized by modifying existing benzimidazole derivatives through various

The applications of 4-(1H-benzimidazol-1-yl)aniline are diverse:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting viral infections and cancer.
  • Material Science: Its unique properties may be explored in creating novel materials with specific functionalities.

The versatility and reactivity of this compound make it a candidate for further exploration in pharmaceutical applications.

Studies on the interactions of 4-(1H-benzimidazol-1-yl)aniline with biological molecules reveal its potential as a therapeutic agent. Key findings include:

  • Binding Affinity: The compound's ability to bind with proteins and enzymes suggests it could modulate their activity.
  • Cellular Effects: It influences cellular signaling pathways and gene expression, which are critical for its pharmacological effects .

Further research is necessary to fully elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with 4-(1H-benzimidazol-1-yl)aniline. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(1H-benzimidazol-2-yl)anilineBenzimidazole derivativeExhibits different biological activities compared to 1-substituted variants .
2-(1H-benzimidazol-2-yl)phenolHydroxy-substituted benzimidazoleKnown for antimicrobial properties .
5-(4-methylphenyl)-1H-benzimidazoleMethyl-substituted variantEnhanced lipophilicity may improve bioavailability.

Each of these compounds has unique properties that differentiate them from 4-(1H-benzimidazol-1-yl)aniline, particularly in their biological activities and potential applications in drug development.

The exploration of these compounds highlights the significance of structural modifications in influencing pharmacological profiles, making them valuable in medicinal chemistry research.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(1H-benzimidazol-1-yl)aniline

Dates

Modify: 2023-08-15

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